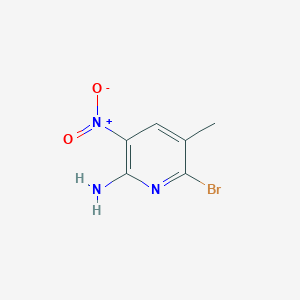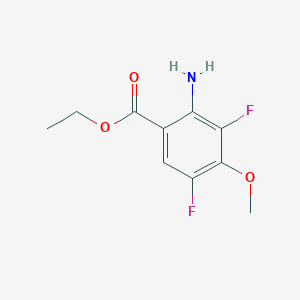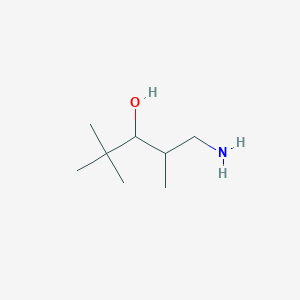
1-Amino-2,4,4-trimethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,4,4-trimethylpentan-3-ol is an organic compound with the molecular formula C8H19NO It is a derivative of pentanol, featuring an amino group and a hydroxyl group on a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,4,4-trimethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,4,4-trimethylpentan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,4,4-trimethylpentan-3-one in the presence of ammonia. This method allows for the efficient production of the compound on a larger scale, with high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,4,4-trimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: 2,4,4-trimethylpentan-3-one or 2,4,4-trimethylpentanal.
Reduction: 1-amino-2,4,4-trimethylpentane.
Substitution: 1-chloro-2,4,4-trimethylpentan-3-ol.
Scientific Research Applications
1-Amino-2,4,4-trimethylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-2,4,4-trimethylpentan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-2,4,4-trimethylpentan-3-ol can be compared with other similar compounds, such as:
2,4,4-trimethyl-2-pentanamine: This compound lacks the hydroxyl group, which affects its reactivity and applications.
2,2,4-trimethylpentane:
2,4,4-trimethylpentan-1-ol: This compound has a hydroxyl group at a different position, leading to variations in its chemical behavior and uses.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-2,4,4-trimethylpentan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-6(5-9)7(10)8(2,3)4/h6-7,10H,5,9H2,1-4H3 |
InChI Key |
QCWCSVCNWKWEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



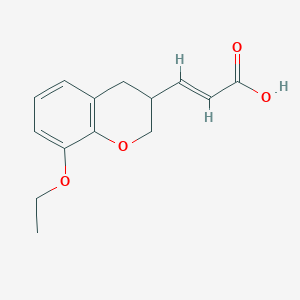
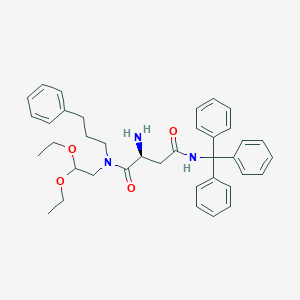
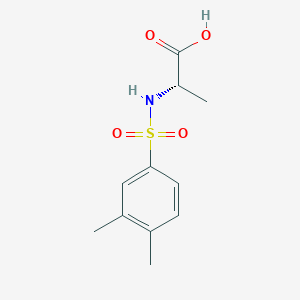

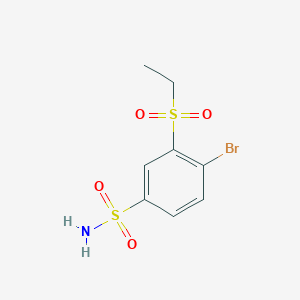
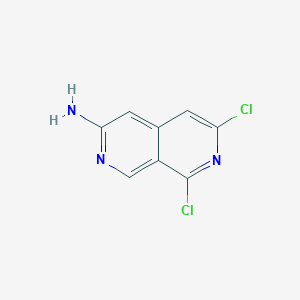
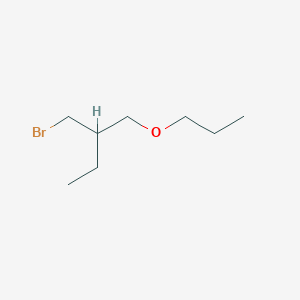
![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)
![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)

![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
